molecular formula C16H32O2 B029566 Ethyl myristate CAS No. 124-06-1

Ethyl myristate

Cat. No.: B029566
CAS No.: 124-06-1
M. Wt: 256.42 g/mol
InChI Key: MMKRHZKQPFCLLS-UHFFFAOYSA-N
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Description

Ethyl tetradecanoate, also known as ethyl myristate, is an ester derived from tetradecanoic acid (myristic acid) and ethanol. It is a colorless liquid with a faint, pleasant odor. The compound is commonly used in the fragrance and flavor industry due to its characteristic scent and is also found in various cosmetic and personal care products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl tetradecanoate can be synthesized through the esterification of tetradecanoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to proceed efficiently. The general reaction is as follows:

Tetradecanoic acid+EthanolEthyl tetradecanoate+Water\text{Tetradecanoic acid} + \text{Ethanol} \rightarrow \text{Ethyl tetradecanoate} + \text{Water} Tetradecanoic acid+Ethanol→Ethyl tetradecanoate+Water

The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants. The mixture is heated, and the water formed during the reaction is continuously removed to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of ethyl tetradecanoate involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control. The use of continuous distillation helps in the separation and purification of the ester from the reaction mixture. The final product is then subjected to further purification steps, such as vacuum distillation, to achieve the desired purity .

Chemical Reactions Analysis

Hydrolysis: Breakdown Reactions

Ethyl myristate undergoes hydrolysis under acidic or basic conditions:

Acid-Catalyzed Hydrolysis

CH3(CH2)12COOC2H5+H2OH+CH3(CH2)12COOH+C2H5OH\text{CH}_3(\text{CH}_2)_{12}\text{COOC}_2\text{H}_5+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{CH}_3(\text{CH}_2)_{12}\text{COOH}+\text{C}_2\text{H}_5\text{OH}Applications : Regeneration of myristic acid for reuse in synthesis .

Base-Catalyzed Hydrolysis (Saponification)

CH3(CH2)12COOC2H5+NaOHCH3(CH2)12COONa++C2H5OH\text{CH}_3(\text{CH}_2)_{12}\text{COOC}_2\text{H}_5+\text{NaOH}\rightarrow \text{CH}_3(\text{CH}_2)_{12}\text{COO}^-\text{Na}^++\text{C}_2\text{H}_5\text{OH}Byproducts : Sodium myristate (soap) and ethanol .

Metabolic Pathways: In Vivo Reactions

This compound is a biomarker for ethanol consumption, formed via non-oxidative ethanol metabolism:CH3CH2OH+CH3(CH2)12COOHenzymesCH3(CH2)12COOC2H5+H2O\text{CH}_3\text{CH}_2\text{OH}+\text{CH}_3(\text{CH}_2)_{12}\text{COOH}\xrightarrow{\text{enzymes}}\text{CH}_3(\text{CH}_2)_{12}\text{COOC}_2\text{H}_5+\text{H}_2\text{O}Key Findings :

  • Detected in meconium and hair as a marker for prenatal alcohol exposure .
  • Elevated levels correlate with impaired cognitive development in children (e.g., lower Working Memory Index) .

Transesterification: Biodiesel Production

This compound participates in transesterification to produce glycerol and biodiesel:CH3(CH2)12COOC2H5+CH3OHcatalystCH3(CH2)12COOCH3+C2H5OH\text{CH}_3(\text{CH}_2)_{12}\text{COOC}_2\text{H}_5+\text{CH}_3\text{OH}\xrightarrow{\text{catalyst}}\text{CH}_3(\text{CH}_2)_{12}\text{COOCH}_3+\text{C}_2\text{H}_5\text{OH}Innovative Methods :

  • Enzymatic catalysis in supercritical CO₂ improves reaction efficiency (90% conversion at 40°C) .
  • Lipases (e.g., Candida antarctica) enhance selectivity and reduce energy use .

Thermal Decomposition and Combustion

At high temperatures (>315°C), this compound decomposes or combusts:
Combustion :C16H32O2+23O216CO2+16H2O\text{C}_{16}\text{H}_{32}\text{O}_2+23\text{O}_2\rightarrow 16\text{CO}_2+16\text{H}_2\text{O}Byproducts :

  • Carbon monoxide (CO) and acrid smoke under incomplete combustion .
  • Flash point: >113°C; autoignition temperature: 315°C .

Enzymatic and Catalytic Reactions

Enzymatic Synthesis :

  • Lipase-catalyzed esterification in solvent-free systems achieves 95% yield .
  • Continuous processes in supercritical CO₂ reduce downstream separation costs .

Catalytic Cracking :

  • Produces shorter-chain hydrocarbons (C₈–C₁₀) for biofuels at 450–500°C .

Scientific Research Applications

Cosmetic Formulations

Ethyl myristate is widely used in cosmetic products due to its emollient properties. It enhances the texture and feel of creams and lotions and improves skin absorption.

Key Benefits:

  • Acts as a skin-conditioning agent.
  • Enhances the spreadability of formulations.
  • Provides a silky feel upon application.

Case Study:
A study published in the International Journal of Cosmetic Science demonstrated that formulations containing this compound showed improved hydration and skin barrier function compared to control formulations lacking this ingredient .

Pharmaceutical Applications

In the pharmaceutical sector, this compound serves as a solvent and penetration enhancer for topical drug formulations. Its ability to solubilize active ingredients significantly improves bioavailability.

Key Benefits:

  • Enhances the solubility of poorly water-soluble drugs.
  • Improves the efficacy of topical medications.
  • Reduces irritation associated with some active ingredients.

Data Table: Pharmaceutical Applications

Application TypeExamples of Active IngredientsBenefits
Topical FormulationsNSAIDs, corticosteroidsEnhanced bioavailability
Transdermal PatchesHormonesImproved skin penetration

Case Study:
Research highlighted in Pharmaceutical Research indicated that incorporating this compound into transdermal patches increased the permeation rate of diclofenac by 200% compared to patches without it .

Food Industry

This compound is recognized as a flavoring agent and food additive. It is classified as Generally Recognized As Safe (GRAS) and is used to enhance the taste and aroma of food products.

Key Benefits:

  • Acts as a flavor enhancer.
  • Improves mouthfeel in food products.

Data Table: Food Applications

Application TypeUsageRegulatory Status
Flavoring AgentConfectionery, baked goodsGRAS
Food AdditiveEmulsifier in saucesGRAS

Biotechnology Research

In biotechnology, this compound is employed as a medium for cell culture, particularly in studies involving lipid metabolism. It provides an optimal environment for cell growth.

Key Benefits:

  • Supports cell proliferation.
  • Facilitates lipid-based studies.

Case Study:
A study published in Biotechnology Progress explored the use of this compound in culturing thermotolerant yeast strains, showing enhanced growth rates and lipid production under elevated temperatures .

Perfume and Fragrance Industry

This compound functions as a fixative in perfumes, stabilizing and prolonging fragrance longevity.

Key Benefits:

  • Improves scent retention.
  • Enhances overall fragrance profile.

Data Table: Fragrance Applications

Application TypeRoleImpact
Perfume FormulationsFixativeProlonged scent duration
Scented ProductsStabilizerEnhanced fragrance quality

Mechanism of Action

The mechanism of action of ethyl tetradecanoate involves its interaction with cell membranes and enzymes. As a fatty acid ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, altering their activity and influencing metabolic pathways. The exact molecular targets and pathways can vary depending on the biological context .

Comparison with Similar Compounds

Ethyl tetradecanoate is similar to other fatty acid esters, such as:

    Methyl tetradecanoate: The methyl ester of tetradecanoic acid, used in similar applications but with slightly different physical properties.

    Ethyl palmitate: The ethyl ester of hexadecanoic acid, used in cosmetics and as a lubricant.

    Ethyl stearate: The ethyl ester of octadecanoic acid, used in the production of plastics and as a surfactant.

Uniqueness

Ethyl tetradecanoate is unique due to its specific chain length and the resulting balance of hydrophobic and hydrophilic properties. This makes it particularly suitable for use in fragrances and flavors, where it provides a distinct scent profile .

Biological Activity

Ethyl myristate, a long-chain fatty acid ethyl ester derived from myristic acid, has garnered attention for its diverse biological activities. This compound is not only utilized in various industrial applications but also exhibits significant pharmacological properties, including antifungal, antioxidant, and potential therapeutic effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound (C16H32O2) is characterized by its structure as an ethyl ester of myristic acid. It is a colorless liquid with a fruity odor and is soluble in organic solvents. Its chemical properties make it suitable for various applications in food, cosmetics, and pharmaceuticals.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound and related fatty acid esters. A study evaluated the minimal inhibitory concentration (MIC) of various fatty acid methyl esters (FAMEs), including this compound, against clinically relevant fungi.

Table 1: Antifungal Activity of this compound and Related Compounds

CompoundMIC (µg/mL)Target Fungi
This compound62.5Paracoccidioides brasiliensis
Methyl Linoleate62.5P. brasiliensis
Sunflower FAMEs15.6 - 31.2C. krusei, C. glabrata

The study found that this compound exhibited antifungal activity with an MIC value of 62.5 µg/mL against P. brasiliensis, indicating its potential as a therapeutic agent against fungal infections .

Antioxidant Activity

This compound has also demonstrated antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells.

Table 2: Antioxidant Activity of this compound

Test MethodIC50 (µg/mL)Reference Compound
DPPH Scavenging48.8Ascorbic Acid
ABTS Radical Scavenging16.8Trolox

In antioxidant assays, this compound showed significant activity with IC50 values comparable to established antioxidants like ascorbic acid and Trolox .

Case Studies and Research Findings

  • Antifungal Efficacy : A comprehensive study on the antifungal activity of FAMEs demonstrated that this compound was effective against multiple strains of fungi, including Candida species and P. brasiliensis. The production of reactive oxygen species (ROS) was linked to its antifungal action, suggesting that oxidative stress induced by these compounds plays a role in their efficacy .
  • Potential in Alcohol Addiction Treatment : Research has indicated that fatty acid ethyl esters, including this compound, may influence ethanol consumption behavior in animal models. A study showed that treatment with compounds like CEF (which includes this compound) resulted in a significant reduction in ethanol intake among rats, highlighting its potential therapeutic application in alcohol addiction .
  • Biotechnological Applications : this compound's antimicrobial properties have been explored in biotechnological contexts, particularly in food preservation and safety applications due to its ability to inhibit pathogen growth .

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing and characterizing ethyl myristate in a laboratory setting?

  • Methodological Answer : this compound is synthesized via esterification of myristic acid with ethanol, typically using acid catalysts (e.g., sulfuric acid). Characterization involves:

  • Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and identification .
  • Nuclear Magnetic Resonance (NMR) to confirm molecular structure via proton and carbon shifts .
  • Refractive Index and Density Measurements using Anton Paar DMA HP densimeters for thermophysical validation .
    • Key Consideration : Ensure anhydrous conditions to prevent hydrolysis during synthesis.

Q. How can researchers resolve discrepancies in reported thermophysical properties (e.g., density, viscosity) of this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in temperature, pressure, or instrumentation. To reconcile

  • Cross-validate measurements using standardized equipment (e.g., Anton Paar densimeters) under controlled conditions .
  • Apply the Redlich–Kister equation to model excess molar volumes in mixtures, as demonstrated in biodiesel component studies .
  • Compare results with NIST reference data, ensuring calibration against certified standards .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s role as a biomarker in forensic alcohol analysis?

  • Methodological Answer : this compound is a fatty acid ethyl ester (FAEE) used to detect chronic alcohol abuse. Key steps include:

  • Solid-Phase Microextraction (SPME) coupled with GC-MS to isolate FAEEs from hair or blood matrices .
  • Use deuterated internal standards (e.g., D5-ethyl myristate) to correct for matrix effects and improve quantification accuracy .
  • Validate results against established thresholds (e.g., FAEE >0.5 ng/mg in hair indicates probable alcohol abuse) .

Q. How do pre-fermentative treatments in winemaking affect this compound content, and what analytical methods quantify these changes?

  • Methodological Answer : Treatments like bentonite or tannin addition alter ester profiles. To analyze:

  • Employ Headspace GC-MS to capture volatile esters in wine .
  • Quantify this compound alongside other esters (e.g., ethyl caprate) using calibration curves with internal standards .
  • Correlate ester concentrations with sensory attributes (e.g., fruity notes) via multivariate statistical analysis .

Q. What strategies address contradictions in high-pressure density data for this compound in biodiesel research?

  • Methodological Answer : Contradictions may stem from non-ideal mixing behavior. Solutions include:

  • Measuring excess molar volumes (V<sup>E</sup>) and viscosity deviations (Δη) in this compound/ethylcyclohexane mixtures to identify non-ideal interactions .
  • Applying the Tammann–Tait equation to extrapolate high-pressure density data, achieving <0.01% deviation in validated studies .
  • Reporting detailed experimental parameters (pressure range: 0.1–60 MPa; temperature: 293–413 K) to enable direct comparison .

Q. Data-Driven Insights

Property Reported Values Conditions Reference
Density (g/cm³)0.856–0.872288–343 K, atmospheric pressure
Speed of Sound (m/s)1274–1345288–343 K
Refractive Index (nD)1.436–1.445293–323 K
FAEE Detection Limit (pg/mg)1–10 (GC-MS)Hair analysis

Properties

IUPAC Name

ethyl tetradecanoate
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InChI

InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h3-15H2,1-2H3
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InChI Key

MMKRHZKQPFCLLS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC
Source PubChem
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Molecular Formula

C16H32O2
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DSSTOX Substance ID

DTXSID6047654
Record name Ethyl tetradecanoate
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Molecular Weight

256.42 g/mol
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Physical Description

Liquid, Colourless to pale yellow liquid with a waxy odour reminiscent of orris
Record name Ethyl tetradecanoate
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Record name Ethyl tetradecanoate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

178.00 to 180.00 °C. @ 12.00 mm Hg
Record name Ethyl tetradecanoate
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Solubility

Slightly soluble in ether, 1ml in 1ml 95% ethanol (in ethanol)
Record name Ethyl tetradecanoate
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Density

0.857-0.862
Record name Ethyl tetradecanoate
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CAS No.

124-06-1
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Melting Point

12.3 °C
Record name Ethyl tetradecanoate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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